
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea is a urea derivative that is likely to possess unique chemical properties due to the presence of chlorophenyl and dimethoxybenzyl groups. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. Although the papers provided do not detail the synthesis of the specific compound , they do discuss related compounds. For example, the photodegradation of a chlorobenzoyl chlorophenyl urea derivative was studied, which suggests that similar compounds might be synthesized through the reaction of corresponding benzoyl chlorides with amines .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their physical and chemical properties. The second paper provides a theoretical investigation on the molecular structure of a different urea derivative, which includes vibrational spectra and HOMO-LUMO analyses . These types of studies are essential for understanding the electronic properties of the compound, which can influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Chemical reactions involving urea derivatives can be complex due to the potential for various interactions and transformations. The first paper discusses the photodegradation of a chlorobenzoyl chlorophenyl urea derivative, indicating that such compounds can undergo significant changes under certain conditions, such as exposure to light . This suggests that the compound may also be susceptible to similar degradation pathways, potentially leading to the formation of various reaction products.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The second paper's discussion of the vibrational wavenumbers, HOMO-LUMO energy gap, and first hyperpolarizability of a related compound provides a basis for understanding how the substitution pattern on the urea backbone can affect these properties . For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, affecting its reactivity and physical properties such as solubility and melting point.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
- Urea derivatives exhibit potent activities against various diseases, including cancer, nociceptive pain, and neurodegenerative disorders. Deuterium-labeled urea compounds, for example, have been synthesized for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis to study drug absorption and pharmacokinetics (Liang, Wang, Yan, & Wang, 2020).
- The cocondensation of urea with methylolphenols under acidic conditions has been explored, resulting in various hydroxybenzylurea derivatives, which may be applied in polymer synthesis (Tomita & Hse, 1992).
Potential Therapeutic Applications
- Certain urea derivatives, isolated from natural sources, have been identified with potential therapeutic applications due to their unique chemical structures. For instance, urea derivatives isolated from the roots of Pentadiplandra brazzeana have been studied for their possible use in medicinal chemistry (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).
Chemical Properties and Reactions
- The chemical structure and reactions of benzoylphenylurea insecticides have been analyzed, focusing on their insecticidal activity and safety towards mammals. These compounds primarily act by interfering with cuticle deposition in insects, demonstrating a novel mode of action for pest control (Mulder & Gijswijt, 1973).
Environmental Impact and Degradation
- Studies on the photodegradation of chlorobenzoyl-urea derivatives in various media have been conducted to understand their environmental fate and potential toxicity. The degradation products and their impact on DNA adduct formation have been explored to assess environmental safety (Guoguang, Xiangning, & Xiao-bai, 2001).
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4/c1-24-16-9-8-13(10-17(16)25-2)11-21-19(23)22-12-18(26-3)14-6-4-5-7-15(14)20/h4-10,18H,11-12H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLXXIYCCRVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)
![2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2529161.png)
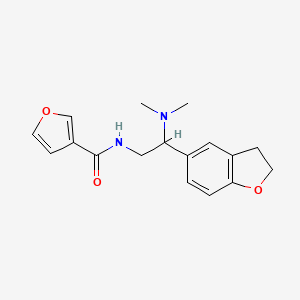
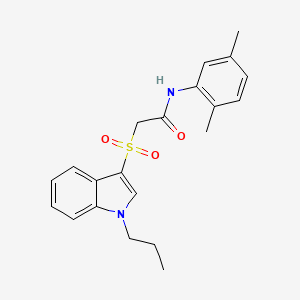
![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)
![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)
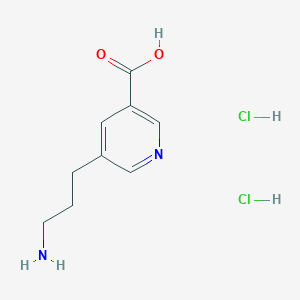
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)
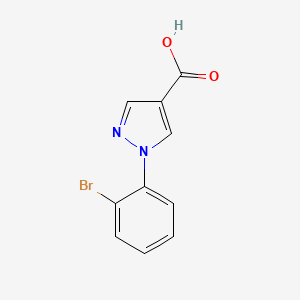
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)

![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)
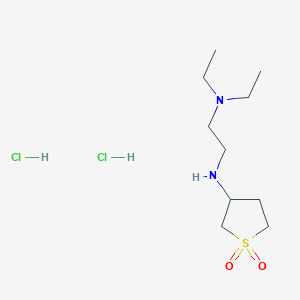
![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)